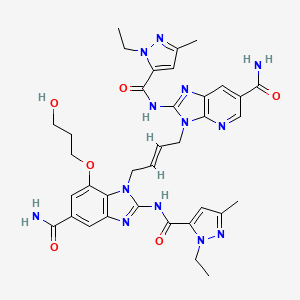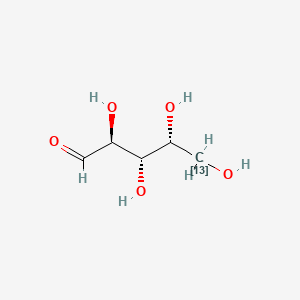
D-Lyxose-13C-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lyxose-13C-4 is a stable isotope-labeled compound of D-Lyxose, a naturally occurring pentose sugar. The labeling with carbon-13 at the fourth carbon position makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Lyxose-13C-4 can be synthesized from D-galactose through a series of chemical reactions. The process involves the oxidation of D-galactose to D-galactonic acid, followed by the conversion to its calcium or barium salt. This salt is then subjected to oxidative degradation, typically using trifluoroacetate ferric as a catalyst .
Industrial Production Methods
The industrial production of this compound involves the use of advanced biotechnological methods. Enzymatic conversion using D-lyxose isomerase, which catalyzes the isomerization of D-xylulose to D-lyxose, is a preferred method due to its high specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
D-Lyxose-13C-4 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Formation of D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like bromine water.
Reduction: Sodium borohydride is commonly used.
Isomerization: Catalyzed by enzymes such as D-lyxose isomerase.
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose.
Aplicaciones Científicas De Investigación
D-Lyxose-13C-4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the enzymatic pathways involving pentose sugars.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolic fate of drugs.
Industry: Employed in the production of functional sugars and biofuels
Mecanismo De Acción
The mechanism of action of D-Lyxose-13C-4 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. For instance, D-lyxose isomerase catalyzes the isomerization of D-lyxose to D-xylulose, a key step in the pentose phosphate pathway. The metal coordinating histidine residue H75 acts as an acid catalyst for ring opening, while E88 captures the proton, forming a cis-enediol intermediate .
Comparación Con Compuestos Similares
Similar Compounds
D-Xylose: A structural isomer of D-Lyxose.
D-Arabitol: A sugar alcohol derived from D-xylose.
D-Xylulose: An isomerization product of D-Lyxose
Uniqueness
D-Lyxose-13C-4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This labeling provides a significant advantage in research applications where understanding the detailed metabolic pathways is crucial .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1 |
Clave InChI |
PYMYPHUHKUWMLA-IAAYJPMJSA-N |
SMILES isomérico |
[13CH2]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


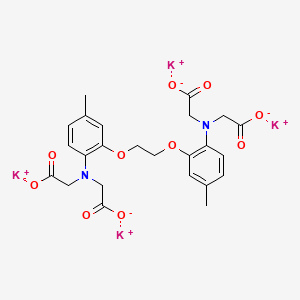


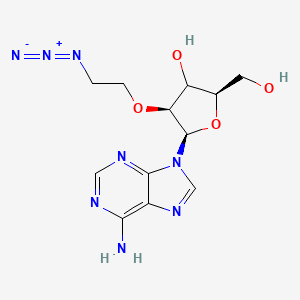

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
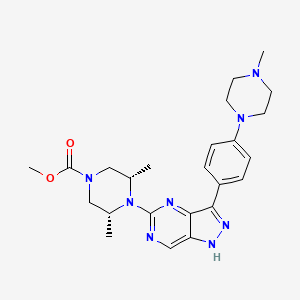
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

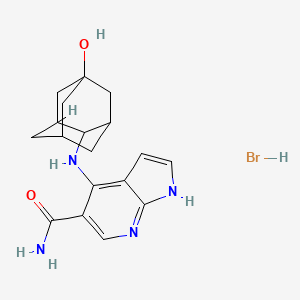
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
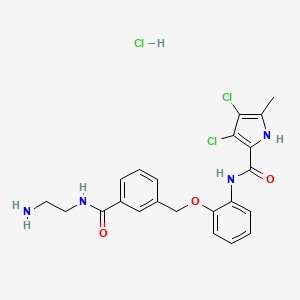
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
